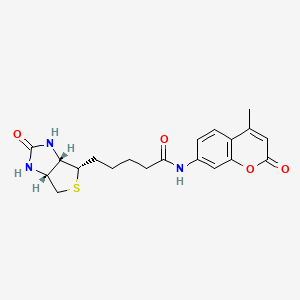

N-d-Biotinyl-7-amino-4-methylcoumarin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-d-Biotinyl-7-amino-4-methylcoumarin is a biochemical reagent widely used in scientific research. It is known for its unique properties as a fluorigenic substrate, making it valuable in various biochemical assays . The compound has a molecular formula of C20H23N3O4S and a molecular weight of 401.48 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-d-Biotinyl-7-amino-4-methylcoumarin typically involves the use of BOP reagent (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) to facilitate the coupling reaction between biotin and 7-amino-4-methylcoumarin . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents. The key is to maintain the integrity of the compound while ensuring cost-effectiveness and efficiency in production.

Analyse Chemischer Reaktionen

Types of Reactions

N-d-Biotinyl-7-amino-4-methylcoumarin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic reagents like amines and thiols are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted coumarin compounds.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

1. Enzymatic Assays

N-d-Biotinyl-7-amino-4-methylcoumarin serves as a substrate in various enzymatic assays. Its fluorescent properties allow for sensitive detection of enzymatic activity, particularly in assays involving biotinidase, an enzyme crucial for biotin metabolism. The compound can be utilized in:

- Fluorometric Assays : It is employed as a fluorogenic substrate to measure biotinidase activity in newborn screening for biotinidase deficiency. This application is particularly relevant as it allows for the detection of this deficiency using dried blood spots, facilitating early diagnosis and intervention .

2. Fluorescent Labeling

The compound is also used in fluorescent labeling techniques. Its strong fluorescence under ultraviolet light makes it suitable for:

- Immunofluorescence : this compound can be conjugated to antibodies or other biomolecules to visualize cellular components or proteins of interest through fluorescence microscopy .

Diagnostic Applications

1. Newborn Screening

The application of this compound in newborn screening programs has been highlighted in recent studies. The compound's ability to serve as a substrate for biotinidase enables the development of rapid and efficient screening methods that can be integrated into existing digital microfluidic platforms. This innovation allows for multiplexing various enzymatic assays from a single sample, enhancing the efficiency of newborn screening processes .

Case Study 1: Biotinidase Deficiency Screening

A study demonstrated the successful application of this compound in detecting biotinidase deficiency through a digital microfluidic platform. The assay was optimized to quantify biotinidase levels in dried blood spots from newborns, showing distinct separation between normal and deficient specimens. This method not only streamlined the screening process but also reduced the time and resources required for traditional testing methods .

Case Study 2: Fluorometric Detection Techniques

In another investigation, researchers utilized this compound as a fluorescent substitute for traditional staining methods in histological applications. The compound's fluorescence allowed for improved visualization of tissue samples, demonstrating its versatility beyond enzymatic assays to include histological analysis .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of N-d-Biotinyl-7-amino-4-methylcoumarin involves its interaction with specific enzymes, such as biotinidase . When used as a substrate, the compound undergoes enzymatic cleavage, resulting in the release of a fluorescent product. This fluorescence can be measured to determine enzyme activity, providing valuable insights into various biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

7-amino-4-methylcoumarin: A precursor to N-d-Biotinyl-7-amino-4-methylcoumarin, used in similar assays.

Biotinylated compounds: Other biotinylated substrates are used in biochemical assays, but they may not offer the same fluorigenic properties.

Uniqueness

This compound stands out due to its dual functionality as a biotinylated compound and a fluorigenic substrate. This combination makes it highly valuable in assays requiring both biotin binding and fluorescence detection .

Biologische Aktivität

N-d-Biotinyl-7-amino-4-methylcoumarin (NBM) is a novel compound that combines the properties of biotin with the fluorescent characteristics of 7-amino-4-methylcoumarin. This article provides a comprehensive overview of its biological activity, including its potential applications in biochemical assays and therapeutic contexts.

- Molecular Formula : C20H23N3O4S

- Molecular Weight : 401.48 g/mol

- CAS Number : 191223-35-5

- Structure : The compound features a coumarin moiety that contributes to its fluorescent properties, making it suitable for various biological assays.

Antitubercular Activity

Research has indicated that derivatives of 7-amino-4-methylcoumarin exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis. In a study evaluating various amino and acyl amino coumarins, NBM demonstrated low minimum inhibitory concentrations (MICs) against both susceptible and multidrug-resistant strains of M. tuberculosis, with an MIC as low as 1 mg/L . This suggests that NBM could serve as a promising candidate for further development in antitubercular therapy.

Enzyme Substrate for Biotinidase

NBM has been identified as a fluorogenic substrate for biotinidase, an enzyme critical for biotin metabolism. The compound's structure allows it to be cleaved by biotinidase, releasing a fluorescent signal that can be quantitatively measured. This property makes NBM a valuable tool in biochemical assays aimed at assessing biotinidase activity and related metabolic disorders .

The mechanism by which NBM exerts its biological effects is multifaceted:

- Antimicrobial Action : The compound targets the cell wall of M. tuberculosis, as evidenced by electron microscopy studies that show disruption of mycobacterial integrity. The fluorescence microscopy results suggest that mycolic acid may be a specific target for these coumarin derivatives .

- Fluorogenic Properties : As a substrate for biotinidase, NBM's fluorescence can be enhanced upon enzymatic cleavage, allowing for sensitive detection methods in clinical diagnostics .

Table 1: Comparative Antitubercular Activity of Coumarin Derivatives

| Compound | MIC (mg/L) | Synergy with Isoniazid | Synergy with Rifampicin |

|---|---|---|---|

| This compound | 1 | Yes | Yes |

| Acyl Amino Coumarin A | 2 | No | Yes |

| Acyl Amino Coumarin B | 3.5 | Yes | No |

This table summarizes the efficacy of NBM compared to other coumarin derivatives in inhibiting M. tuberculosis.

Case Studies

- Biochemical Assays : In a study focused on enzyme kinetics, NBM was utilized to monitor biotinidase activity in human serum samples. The results demonstrated a direct correlation between enzyme activity and fluorescence intensity, validating its use as a diagnostic tool .

- Therapeutic Potential : Preliminary studies have suggested that NBM may enhance the efficacy of existing antitubercular drugs when used in combination therapies, although further research is needed to confirm these findings in vivo .

Eigenschaften

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(4-methyl-2-oxochromen-7-yl)pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S/c1-11-8-18(25)27-15-9-12(6-7-13(11)15)21-17(24)5-3-2-4-16-19-14(10-28-16)22-20(26)23-19/h6-9,14,16,19H,2-5,10H2,1H3,(H,21,24)(H2,22,23,26)/t14-,16-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYSEURIFUZXSJ-QOKNQOGYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCCCC3C4C(CS3)NC(=O)N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.